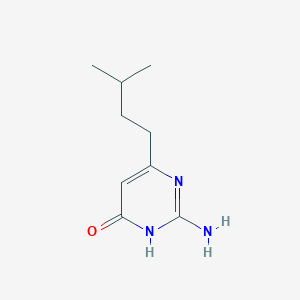
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A novel dual inhibitor of thromboxane A2 synthetase and 5-lipoxygenase was synthesized using a key intermediate related to 3-pyridinecarboxaldehyde, showcasing the role of similar compounds in the development of new pharmaceutical agents (Komatsu & Minami, 1995).
Urease Inhibition
In research on urease inhibitors, 3,4-dihydro-2-pyridone derivatives, related to the compound , were synthesized and evaluated. These compounds, including 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, showed potent inhibitory activities against urease (Hakimi et al., 2017).
Fluorescent Chemosensors for pH
Compounds such as 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde, which are structurally similar to 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride, have been explored as fluorescent chemosensors for pH. These compounds have potential applications in differentiating between normal cells and cancer cells based on pH levels (Dhawa et al., 2020).
Synthesis of Heterocyclic Compounds
Research into the synthesis of 5-methylfuro[3,2-b]pyridine-2-carboxylic acid, a related compound, showcases the potential of this compound in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry (Weis, 1978).
Calcium Channel Antagonist Activity
In the field of cardiovascular research, compounds like dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates, which are structurally similar, have been synthesized and studied for their calcium channel antagonist activities. This highlights the potential therapeutic applications of this compound and related compounds (Dagnino et al., 1986).
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, a compound related to this compound, underscores its utility in creating new heterocyclic structures with potential pharmaceutical applications (Mekheimer et al., 1997).
Propiedades
IUPAC Name |
5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-4,12H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOHZVYRGCZVEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)


![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)


![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)




